molecular formula C23H16BrCl2N3O4 B11942939 4-Bromo-2-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 882037-72-1

4-Bromo-2-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B11942939
CAS No.: 882037-72-1
M. Wt: 549.2 g/mol
InChI Key: YHYACRRXELTTIS-KKMKTNMSSA-N
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Description

4-Bromo-2-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H16BrCl2N3O4 and a molecular weight of 549.212 . This compound is notable for its intricate structure, which includes multiple functional groups such as bromine, chlorine, and carbonyl groups. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than large-scale applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound

Properties

CAS No.

882037-72-1

Molecular Formula

C23H16BrCl2N3O4

Molecular Weight

549.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H16BrCl2N3O4/c1-13-17(25)7-4-8-19(13)28-21(30)22(31)29-27-12-14-11-15(24)9-10-20(14)33-23(32)16-5-2-3-6-18(16)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+

InChI Key

YHYACRRXELTTIS-KKMKTNMSSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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